Product packaging for Magnesium Oxide(Cat. No.:CAS No. 148075-92-7)

Magnesium Oxide

Cat. No.: B10798924
CAS No.: 148075-92-7
M. Wt: 40.305 g/mol
InChI Key: CPLXHLVBOLITMK-UHFFFAOYSA-N
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Description

Magnesium Oxide (MgO) is a compound of significant scientific interest, especially in its nanoparticulate form. With a molecular weight of 40.3044 g/mol and a chemical formula of MgO , it is composed of 60.30% magnesium and 39.70% oxygen by mass . This reagent is recognized for its high hardness, high melting point (2852 °C), and excellent thermal stability . In the realm of biomedical research, MgO nanoparticles are extensively investigated for their exceptional biocompatibility and diverse bioactivities. Studies highlight their significant antibacterial properties, with mechanisms of action including the generation of reactive oxygen species (ROS) and physical disruption of bacterial cell membranes . Their research value extends to anticancer applications, where they have been shown to induce toxicity in cancer cells by triggering apoptosis through elevated ROS levels, while demonstrating minimal toxicity to healthy cells . Furthermore, MgO nanoparticles are a promising material in tissue engineering and orthopedics. Their mechanical properties, such as an elastic modulus similar to natural bone, help in mitigating the stress-shielding effect in implant applications . Researchers also utilize them as reinforcing agents in biodegradable polymer composites to enhance mechanical strength and control degradation rates . Beyond biomedicine, applications span electronics as an insulating material, catalysis, and as a functional additive in the development of advanced packaging materials . The US Food and Drug Administration (FDA) regards this compound as a generally safe material . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgO B10798924 Magnesium Oxide CAS No. 148075-92-7

Properties

IUPAC Name

oxomagnesium
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InChI

InChI=1S/Mg.O
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InChI Key

CPLXHLVBOLITMK-UHFFFAOYSA-N
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Canonical SMILES

O=[Mg]
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Molecular Formula

MgO
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Molecular Weight

40.305 g/mol
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Physical Description

Magnesium oxide appears as a white solid, often found as a powder. When fine particles of magnesium oxide are dispersed in air, whether directly or when generated by the burning or cutting of magnesium metal, the resulting magnesium oxide fume is an inhalation hazard., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, A very bulky, white powder known as light magnesium oxide or a relative dense, white powder known as heavy magnesium oxide. 5 g of light magnesium oxide occupy a volume of at least 33 ml, while 5 g of heavy magnesium oxide occupy a volume of not more than 20 ml, Finely divided white particulate dispersed in air; Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon; [NIOSH], Solid, HYGROSCOPIC FINE WHITE POWDER., Finely divided white particulate dispersed in air. [Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon.]
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Boiling Point

6512 °F at 760 mmHg (NIOSH, 2023), 3,600 °C, 3600 °C, 6512 °F
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Solubility

0.009 % at 86 °F (NIOSH, 2023), Practically insoluble in water. Insoluble in ethanol, Soluble in acids and ammonium salt solutions, Insoluble in ethanol, In water, 86 mg/L at 30 °C, Solubility in water: poor, (86 °F): 0.009%
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Density

3.58 (NIOSH, 2023) - Denser than water; will sink, 3.6 g/cu cm, Relative density (water = 1): 3.6, 3.58
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Impurities

TRACE IMPURITIES: NaCl, KCl, NaF
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Color/Form

White, very fine powder, White powder, either light or heavy depending upon whether it is prepared by heating magnesium carbonate or the basic magnesium carbonate, Colorless, transparent cubic crystals

CAS No.

1309-48-4, 146024-95-5, 146024-97-7, 148075-95-0, 148075-92-7, 1317-74-4, 146024-94-4
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Melting Point

5072 °F (NIOSH, 2023), 2825 °C, 2800 °C, 5072 °F
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Synthetic Methodologies for Magnesium Oxide Nanostructures

Solution-Based Synthesis Approaches

Solution-based synthesis methods are foundational in the production of MgO nanostructures, offering a versatile platform to control nucleation and crystal growth. Techniques such as sol-gel, hydrothermal, and solvothermal synthesis are widely employed, each with unique mechanisms and control parameters that influence the final nanoparticle morphology and properties.

The sol-gel method is a widely utilized chemical technique for synthesizing MgO nanoparticles, valued for its simplicity, cost-effectiveness, and operation at relatively low temperatures. This process affords fine control over the product's purity and morphology, making it a popular choice for producing high-surface-area nanoparticles. The synthesis generally involves the transformation of a molecular precursor solution (sol) into a gelatinous network (gel) that contains the solvent. Subsequent drying and thermal treatment of the gel yield the final oxide material.

The choice of precursor is a critical first step in the sol-gel synthesis of MgO. Common magnesium precursors include inorganic salts like magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), magnesium chloride (MgCl₂), and magnesium acetate (B1210297) tetrahydrate (Mg(CH₃COO)₂·4H₂O). The precursor is typically dissolved in a solvent, often an alcohol such as ethanol (B145695) or methanol (B129727), to form a homogeneous solution.

The fundamental mechanism of sol-gel synthesis involves two key reactions: hydrolysis and condensation. Hydrolysis occurs when water is introduced to the precursor solution, leading to the replacement of alkoxy or other ligands with hydroxyl (–OH) groups. This step is crucial for activating the precursor molecules for subsequent reactions. The rate of hydrolysis can be controlled by factors such as pH, temperature, and the water-to-precursor molar ratio. In many syntheses, a precipitating or gelling agent, such as sodium hydroxide (B78521) (NaOH) or a complexing agent like oxalic acid or citric acid, is added to facilitate the formation of a magnesium hydroxide (Mg(OH)₂) gel or an intermediate organomagnesium complex. For instance, using magnesium nitrate with NaOH leads to the precipitation of a Mg(OH)₂ gel.

Following hydrolysis, the condensation process begins. This involves the linking of the hydrolyzed precursor molecules to form a three-dimensional metal-oxide-metal (M-O-M) network, which constitutes the gel. This polymerization process results in a significant increase in the viscosity of the sol until a rigid, porous gel is formed. The gelation process encapsulates the solvent within its solid network.

The gel is then typically aged for a period, often several hours, to allow the condensation reactions to proceed further, strengthening the gel network. After aging, the wet gel is dried to remove the solvent. This drying step must be carefully controlled to prevent the collapse of the delicate gel structure. The resulting solid is an amorphous or poorly crystalline precursor to the final magnesium oxide.

Calcination is the final and one of the most critical stages in sol-gel synthesis. This high-temperature treatment serves to decompose the precursor gel (e.g., Mg(OH)₂ or magnesium oxalate) and crystallize it into this compound. The calcination temperature and duration have a profound impact on the final nanoparticle's morphology, crystallinity, and size.

Studies have shown a clear correlation between calcination temperature and the resulting MgO nanoparticle characteristics. For example, an increase in annealing temperature can lead to a transition from hexagonal Mg(OH)₂ nanoparticles to cubic structured MgO nanoparticles. Research has demonstrated the ability to produce distinct morphologies such as spherical, hexagonal, and rod-shaped MgO nanoparticles by systematically varying the calcination temperature. This morphological evolution is a direct consequence of the thermo-molecular mechanisms at play during the thermal treatment. The choice of gelling agent also influences the calcination temperature required to achieve specific morphologies.

The following table summarizes findings from various studies on the effect of calcination on MgO nanoparticle morphology.

Precursor(s)Gelling/Complexing AgentCalcination Temperature (°C)Resultant MorphologyAverage Crystallite/Particle Size
Magnesium Nitrate (Mg(NO₃)₂)Sodium Hydroxide (NaOH)300 - 500Cubic50-70 nm
Magnesium Acetate (Mg(CH₃COO)₂)Oxalic Acid (C₂H₂O₄)550Cubic~8-21 nm
Magnesium Nitrate (Mg(NO₃)₂)-350 - 550Cubic (from hexagonal Mg(OH)₂)< 20 nm
Magnesium Nitrate (Mg(NO₃)₂)Oxalic Acid600Spherical~12 nm

This table presents interactive data compiled from multiple research findings.

Hydrothermal and solvothermal methods are other powerful solution-based techniques for synthesizing crystalline nanomaterials. These processes are carried out in a sealed vessel, such as an autoclave, where a solution or suspension of precursors is subjected to elevated temperatures and pressures. The primary distinction between the two is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous solvents. These methods are particularly advantageous for producing well-crystallized nanoparticles with controlled morphologies and narrow size distributions.

In hydrothermal and solvothermal synthesis, temperature and pressure are the key parameters that govern the crystal growth of MgO nanostructures. The elevated temperature increases the solubility of the precursors and the reaction kinetics, while the high pressure, generated autogenously by heating the solvent in a closed system, influences the solvent properties and can stabilize certain crystal phases and morphologies.

The reaction conditions, including the choice of magnesium precursor (e.g., magnesium powder, magnesium sulfate (B86663), or magnesium nitrate hexahydrate), solvent, temperature, and reaction time, can be precisely controlled to yield a variety of MgO nanostructures. Researchers have successfully synthesized diverse morphologies, including rod-like, lamellar, needle-like, and tubular structures, by tuning these parameters. For instance, MgO nanostructures synthesized via the hydrothermal method can exhibit flower-like or disc-like morphologies. Subsequent calcination of the hydrothermally synthesized magnesium hydroxide precursor at temperatures around 400-450°C effectively converts it to nanosized MgO while preserving the original morphology. The resulting MgO nanoparticles often exhibit high specific surface areas, frequently exceeding 100 m²/g.

The pressure within the autoclave is dependent on the temperature, the solvent used, and the degree to which the vessel is filled. These conditions create a unique environment where the solvent's properties, such as density and dielectric constant, are significantly different from ambient conditions, thereby influencing the nucleation and growth of crystals. This allows for the formation of nanomaterials that may not be stable at higher temperatures under atmospheric pressure.

The following table highlights the effect of different precursors and conditions in hydrothermal/solvothermal synthesis on the resulting MgO nanostructure morphology.

This table presents interactive data compiled from various research studies.

Co-precipitation Techniques for this compound Nanoparticle Formation

Co-precipitation is a widely employed method for synthesizing this compound nanoparticles due to its relative simplicity, cost-effectiveness, and scalability. ijirt.orgijesi.org The process generally involves the reaction of a soluble magnesium salt, which acts as the precursor, with a precipitating agent (typically a base) in a solution. This reaction leads to the formation of an insoluble magnesium hydroxide (Mg(OH)₂) precipitate. The collected precipitate is then washed to remove impurities, dried, and subsequently calcined at elevated temperatures to induce thermal decomposition, yielding pure this compound nanoparticles. auspublishers.com.au

Optimization of Precursor and Precipitating Agent Concentrations

The characteristics of MgO nanoparticles synthesized via co-precipitation are profoundly influenced by the concentrations of the magnesium precursor and the precipitating agent. Optimizing these concentrations is essential for controlling particle size, purity, and yield.

Research has shown that even slight variations in the concentration of the precipitating agent can have significant effects. For example, a study comparing the use of 0.5% and 1% ammonium (B1175870) hydroxide (NH₄OH) as the precipitating agent found that the lower 0.5% concentration yielded a superior product with 87.1% purity and an average crystallite size of 11.383 nm. researchgate.net The molar ratio between the precursor and the precipitating agent is also a key variable. One investigation determined that a 1:3 molar ratio of magnesium nitrate to sodium hydroxide was appropriate for producing MgO nanoparticles. auspublishers.com.au

The initial concentration of the magnesium precursor salt is equally important. Studies optimizing precursor concentrations have found that levels of 0.1 M and 0.01 M can result in higher nanoparticle yields compared to more dilute solutions like 0.001 M. ajol.info

PrecursorPrecipitating AgentOptimized Concentration/RatioResulting Particle/Crystallite SizeReference
Magnesium Chloride (MgCl₂)Ammonium Hydroxide (NH₄OH)0.5% NH₄OH11.383 nm researchgate.net
Magnesium Nitrate (Mg(NO₃)₂)Sodium Hydroxide (NaOH)1:3 Molar RatioNot Specified auspublishers.com.au
Magnesium SaltNot Specified0.01 M - 0.1 MHigher Yield ajol.info
Role of Annealing Temperatures on Nanoparticle Characteristics

Annealing, or calcination, is a critical final step in the co-precipitation synthesis of this compound. The temperature at which the magnesium hydroxide precursor is heated directly impacts the crystallinity, particle size, and phase purity of the final MgO product.

The transformation from amorphous or hexagonal Mg(OH)₂ to the cubic crystalline structure of MgO occurs during this thermal treatment. mdpi.comresearchgate.net Studies have consistently shown that increasing the annealing temperature leads to an increase in both crystallinity and the average crystallite size of the nanoparticles. meral.edu.mmijrpr.com For instance, one study observed that increasing the calcination temperature from 500°C to 600°C resulted in a corresponding increase in crystallite size. meral.edu.mm Another detailed investigation across temperatures of 450°C, 600°C, and 700°C found that broader X-ray diffraction (XRD) peaks at 450°C indicated lower crystallinity and smaller crystallite sizes (10-20 nm), while the sharpest peaks, representing the highest degree of crystallinity, were achieved at 700°C. ijrpr.com

The choice of annealing temperature can also influence the morphology of the nanostructures. At lower temperatures (e.g., 300°C), hexagonal Mg(OH)₂ nanoflakes may form, which then transform into cubic MgO structures, such as nanoflowers and hexagonal sheets, as the temperature is elevated to 900°C. researchgate.net The evolution of the crystal structure is a key determinant of the material's physicochemical properties, with the cubic single crystal form being achieved at temperatures between 400°C and 1000°C. mdpi.com

Annealing Temperature (°C)Effect on CrystallinityResulting Crystallite/Particle Size (nm)Observed Morphology/PhaseReference
350 - 550Increases with temperature< 20 nmTransition from hexagonal Mg(OH)₂ to cubic MgO mdpi.com
450Lower crystallinity10 - 20 nmCubic MgO ijrpr.com
500Good crystallinityNot SpecifiedCubic MgO meral.edu.mm
600Higher than 500°CLarger than at 500°CCubic MgO meral.edu.mm
700Highest crystallinityLarger than at 450°CWell-defined cubic MgO ijrpr.com
300 - 900Increases with temperatureNot SpecifiedTransition from Mg(OH)₂ nanoflakes to MgO flowers/sheets researchgate.net

Combustion Synthesis Routes for this compound

Combustion synthesis is recognized as an efficient, rapid, and cost-effective method for producing metal oxide nanoparticles, including this compound. mdpi.com This technique relies on a self-sustaining, highly exothermic redox reaction between an oxidizer (typically a metal nitrate, such as magnesium nitrate) and an organic fuel (a reductant, such as urea, glycine, or starch). mdpi.comirjet.net Once initiated by an external heat source, the reaction propagates quickly through the precursor mixture, generating high temperatures that lead to the formation of the desired oxide product, often in a porous and voluminous foam-like state. The process is valued for its ability to produce highly crystalline materials in a single step. irjet.net

Exothermic Reaction Dynamics and Fuel-Precursor Ratios

The dynamics of the combustion reaction, particularly the flame temperature and the amount of gas generated, are dictated by the choice of fuel and the fuel-to-precursor (oxidizer) ratio. semanticscholar.org This ratio, often denoted as φe, is a critical parameter for controlling the final properties of the synthesized MgO nanoparticles, such as crystallite size and specific surface area. cas.cz

Studies have shown a direct correlation between the fuel-to-oxidant ratio and the resulting nanoparticle characteristics. In a synthesis using starch as fuel, increasing the φe ratio from 0.8 to 1.1 led to a significant increase in the crystalline size of MgO, from 16.5 nm to 20.7 nm. cas.czresearchgate.net This is attributed to the higher flame temperatures reached during the combustion of fuel-rich mixtures. cas.cz The stoichiometric mixture (φe = 1.0) theoretically releases the most energy, resulting in the highest adiabatic flame temperature. cas.cz The type of fuel also plays a role; different fuels like urea, glycine, and various plant extracts can be used, each influencing the reaction's thermodynamics and the morphology of the final product. mdpi.comirjet.net

FuelOxidizerFuel-to-Oxidant Ratio (φe)Resulting XRD Crystalline Size (nm)Specific Surface Area (m²/g)Reference
StarchMg(NO₃)₂0.816.539.4 cas.czresearchgate.net
StarchMg(NO₃)₂0.917.241.5 cas.czresearchgate.net
StarchMg(NO₃)₂1.018.945.8 cas.czresearchgate.net
StarchMg(NO₃)₂1.120.743.2 cas.czresearchgate.net
Influence on Porosity and Large-Scale Production Potential

A significant advantage of the combustion synthesis route is its ability to produce materials with high porosity. The rapid release of a large volume of gaseous byproducts during the exothermic reaction creates a foam-like, porous network structure in the final MgO product. cas.czresearchgate.net This inherent porosity results in a high specific surface area, which is advantageous for applications in catalysis and adsorption. For example, using ethylene (B1197577) glycol as a fuel in a combustion synthesis process yielded a porous this compound with a multi-scale porous structure and a large Brunauer-Emmett-Teller (BET) surface area of 203.8 m²/g. researchgate.netoiccpress.com

The combination of simplicity, speed, and low energy consumption makes solution combustion synthesis an economically viable and attractive method for the large-scale production of this compound nanoparticles. irjet.netmdpi.com The self-propagating nature of the reaction means that once initiated, it proceeds without the need for a continuous external energy supply, making the process energy-efficient and suitable for scaling up. nih.gov

Green Synthesis Strategies for Environmentally Benign this compound Nanoparticles

Green synthesis methodologies represent a paradigm shift in nanomaterial production, emphasizing the use of biological entities and sustainable principles to create nanoparticles. These approaches are increasingly favored over conventional physical and chemical methods due to their eco-friendly nature, cost-effectiveness, and the elimination of toxic chemicals and harsh reaction conditions. researchgate.netresearchgate.net This section explores the biosynthesis of this compound (MgO) nanoparticles facilitated by plants and microorganisms, and the key parameters that define these processes as sustainable.

Phyto-mediated Synthesis Using Plant Extracts

The use of plant extracts for synthesizing MgO nanostructures is a prominent green chemistry approach, leveraging the diverse phytochemicals present in various plant parts like leaves, peels, and bark. tandfonline.comucl.ac.uk These biomolecules, including flavonoids, alkaloids, terpenoids, polyphenols, and proteins, serve as natural reducing, capping, and stabilizing agents, eliminating the need for hazardous chemical reagents. mdpi.com

The general mechanism for phyto-mediated synthesis involves the interaction of a magnesium precursor salt (e.g., Magnesium Nitrate) with the plant extract. mdpi.com Phytochemicals such as tannic acids can form complexes with magnesium ions. mdpi.com Subsequent heating or calcination of this complex leads to the decomposition of the organic components and the formation of MgO nanoparticles. mdpi.com The specific composition of phytochemicals in each plant extract influences the size, shape, and surface morphology of the resulting nanoparticles. tandfonline.com For instance, research has demonstrated the successful synthesis of spherical and hexagonal MgO nanoparticles using extracts from Mangifera indica (Mango), Azadirachta indica (Neem), and Carica papaya (Papaya), with resulting crystallite sizes varying from approximately 10 nm to 27 nm. tandfonline.com Similarly, orange peel extract, rich in citric acid, has been used as a reducing agent to produce spherical MgO nanoparticles smaller than 10 nm. illinois.edu

The reaction conditions, such as pH and temperature, also play a crucial role. Studies have shown that an alkaline pH (e.g., 9 and 11) tends to favor the synthesis, leading to a higher yield of nanoparticles. nih.gov The concentration of the precursor salt and the ratio of extract to salt solution are other critical parameters that can be optimized for efficient synthesis. nih.gov

Research Findings on Phyto-mediated Synthesis of MgO Nanoparticles
Plant Source (Part Used)Precursor SaltResulting Nanoparticle SizeMorphologyReference
Mangifera indica (Mango leaf)Magnesium Sulfate10.25 nm (crystallite size)Not specified tandfonline.com
Azadirachta indica (Neem leaf)Magnesium Sulfate27.08 nm (crystallite size)Oval tandfonline.comconsensus.app
Carica papaya (Papaya leaf)Magnesium Sulfate20.82 nm (crystallite size)Not specified tandfonline.com
Citrus sinensis (Orange peel)Magnesium Nitrate< 10 nmSpherical illinois.edu
Nephelium lappaceum L. (Rambutan peel)Magnesium Nitrate60-70 nmSpherical researchgate.net
Citrus aurantium (Peel extract)Not specified50-60 nmNot specified aip.org
Punica granatum (Pomegranate peels)Magnesium Sulfate Heptahydrate~11 nmSpherical scientific.net

Microbial-Assisted Synthesis (Bacteria, Fungi, Algae)

Microorganisms, including bacteria, fungi, and algae, serve as effective "nano-factories" for the production of MgO nanoparticles. researchgate.netcaasjk.com These biological systems possess enzymes and metabolites that can mediate the reduction of metal ions and stabilize the resulting nanoparticles, offering a sustainable alternative to conventional synthesis routes. mdpi.com

Bacteria-mediated Synthesis: Certain bacterial species can synthesize MgO nanoparticles through either intracellular or extracellular mechanisms. In the intracellular pathway, metal ions are transported into the bacterial cell and reduced by enzymes. The extracellular route involves the secretion of enzymes and proteins that reduce metal ions outside the cell wall. mdpi.com For example, species like Streptococcus salivarius and Streptococcus mutans have been successfully used to biosynthesize MgO nanoparticles with average diameters of approximately 50 nm and 66 nm, respectively. researchgate.net

Fungi-mediated Synthesis: Fungi are particularly advantageous for nanoparticle synthesis due to their ability to secrete large quantities of enzymes and their ease of cultivation. mdpi.com The synthesis can be intracellular, where metal ions enter the fungal mycelium, or extracellular, where the synthesis occurs in a solution containing fungal metabolites. nih.gov The fungal strain Rhizopus oryzae has been utilized to produce spherical, well-dispersed MgO nanoparticles with an average size of about 20 nm. nih.gov Similarly, endophytic fungi like Penicillium crustosum have been employed to create crystalline, spherical MgO nanoparticles ranging in size from 8 to 35 nm. researchgate.net The metabolites from the fungus act as biocatalysts, and process parameters such as precursor concentration, pH, and temperature are optimized to control nanoparticle characteristics. nih.gov

Algae-mediated Synthesis: Algae, or seaweeds, are rich in bioactive compounds like polyphenols, proteins, pigments, and polysaccharides, which can effectively reduce and cap MgO nanoparticles. mdpi.com Extracts from brown algae such as Cystoseira crinita, Padina sanctae crucis, and Sargassum hystrix have been used for this purpose. tandfonline.comresearchgate.net The process typically involves incubating a magnesium salt solution with the algal extract. The biomolecules present in the extract facilitate the formation of nanoparticles, which are then harvested. mdpi.com Studies using brown algae have reported the synthesis of spherical MgO nanoparticles with sizes ranging from approximately 39 to 66 nm. tandfonline.com

Research Findings on Microbial-Assisted Synthesis of MgO Nanoparticles
Microorganism TypeSpeciesResulting Nanoparticle SizeMorphologyReference
BacteriaStreptococcus salivarius49.85 nmNot specified researchgate.net
BacteriaStreptococcus mutans66.15 nmNot specified researchgate.net
FungiRhizopus oryzae20.38 nm (average)Spherical nih.gov
FungiPenicillium crustosum EP-18–35 nmSpherical researchgate.net
FungiPleurotus sajor-caju8.68 - 59.38 nm (average)Spherical, irregular caasjk.com
Algae (Brown)Cystoseira crinita10.5 nm (average)Spherical researchgate.net
Algae (Brown)Padina sanctae crucis39.19–58.30 nmNot specified tandfonline.com
Algae (Brown)Sargassum hystrix52.14–59.09 nmNot specified tandfonline.com

Eco-Friendly Parameters for Sustainable Nanomaterial Production

Sustainable nanomaterial production is defined by a set of eco-friendly parameters that minimize environmental impact and promote safety. Green synthesis methods inherently align with these principles.

Use of Non-Toxic Reagents: The core of green synthesis is the replacement of harsh and toxic chemical reducing and capping agents with benign biological extracts from plants, bacteria, fungi, or algae. researchgate.net Natural polymers like Arabic gum have also been used as non-toxic templates. iau.ir

Benign Solvents: Water is predominantly used as the solvent in these biological methods, completely avoiding the need for volatile and hazardous organic solvents. illinois.edu

Waste Reduction and Atom Economy: By utilizing biological templates, these methods often involve simpler, one-pot reactions that generate minimal hazardous byproducts, contributing to better atom economy and reduced environmental pollution. iau.ir

Renewable Resources: The biological materials used, such as plant leaves, agricultural waste (e.g., fruit peels), and microorganisms, are typically abundant, renewable, and biodegradable, further enhancing the sustainability of the process. nih.gov

Advanced and Emerging Synthesis Techniques

Beyond green synthesis, several advanced and emerging techniques are being employed to produce MgO nanostructures with controlled properties. These methods offer advantages in terms of speed, purity, and the ability to create specific morphologies like thin films, which are crucial for technological applications.

Microwave-Assisted Synthesis Methods

Microwave-assisted synthesis is a rapidly developing technique for producing nanomaterials, offering significant advantages over conventional heating methods. ijerd.com This approach utilizes microwave radiation to heat the precursor solution directly and uniformly, leading to faster reaction rates, higher yields, and improved energy efficiency. ijerd.comresearchgate.net

The process typically involves irradiating a solution containing a magnesium precursor (e.g., Magnesium Chloride, Magnesium Acetate) with microwaves. ijerd.comnih.gov This rapid heating promotes the nucleation and growth of nanoparticles. The technique can be combined with other methods, such as sol-gel or hydrothermal processes, to create MgO nanostructures with specific characteristics. ijerd.comnih.gov For example, a microwave-assisted sol-gel method using Magnesium Chloride and Citric Acid has been shown to be a simple and cost-effective route for MgO nanoparticle synthesis. ijerd.com Research comparing different synthesis methods found that MgO prepared via a microwave-assisted route exhibited a larger specific surface area and higher photocatalytic activity compared to traditional sol-gel and hydrothermal methods. nih.gov This technique has been used to synthesize various MgO nanostructures, including nanocrystals, nanorods, and nanowires, with particle sizes as small as 8 nm being reported. nih.govresearchgate.net

Comparison of MgO Nanoparticle Synthesis Methods
MethodTypical PrecursorsResulting Particle SizeKey AdvantagesReference
Microwave-Assisted Sol-GelMagnesium Acetate~72 nmRapid, energy-efficient, higher surface area nih.govresearchgate.net
Microwave HydrothermalMagnesium Acetate, Urea6 nm (diameter, nanowires)Low temperature, rapid synthesis of 1D structures nih.gov
Conventional Sol-GelMagnesium Acetate~50 nmGood control over particle size researchgate.net
HydrothermalMagnesium NitrateNot specifiedHigh crystallinity nih.gov

Chemical Vapor Deposition of this compound Films

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality, uniform, and conformal thin films of materials, including MgO. illinois.edu This method is essential for applications in electronics and optics where precise control over film thickness and properties is required. aip.org In a typical CVD process, one or more volatile precursors are introduced into a reaction chamber, where they react or decompose on a heated substrate surface to produce the desired thin film. ucl.ac.uk

A variety of precursors have been used for MgO CVD, including magnesium acetylacetonates (B15086760) and β-ketoiminates. ucl.ac.uk However, many of these suffer from low volatility. ucl.ac.uk A significant advancement has been the development of novel precursors like magnesium N,N-dimethylaminodiboranate, which has a high vapor pressure at room temperature. illinois.edu Using this precursor with water as a co-reactant, stoichiometric and high-purity MgO films have been deposited at temperatures as low as 225 °C. illinois.edu This low-temperature process allows for highly conformal coatings on complex, high-aspect-ratio structures. illinois.edu

Aerosol-Assisted CVD (AACVD) is a variation that overcomes precursor volatility issues by dissolving the precursor (e.g., Magnesium Acetate Tetrahydrate) in a solvent (e.g., methanol or ethanol) and generating an aerosol that is transported to the heated substrate. ucl.ac.uk This method has been used to deposit highly transparent, crystalline MgO films at temperatures between 400 and 600 °C, with the solvent and temperature influencing the film's morphology and crystal orientation. ucl.ac.ukresearchgate.net The properties of CVD-grown MgO films, such as their dielectric constant (around 9.5) and breakdown strength (6 MV/cm), make them suitable for use as dielectric layers in electronic devices. aip.org

Parameters for Chemical Vapor Deposition of MgO Films
CVD MethodPrecursorCo-reactant/SolventSubstrate TemperatureKey Film PropertiesReference
Low-Pressure CVDMagnesium N,N-dimethylaminodiboranateWater225–350 °CHigh purity, stoichiometric, highly conformal, dielectric constant ~9.5 illinois.eduaip.org
Aerosol-Assisted CVD (AACVD)Magnesium Acetate TetrahydrateMethanol or Ethanol400–600 °CCrystalline, highly transparent, tunable crystal orientation ucl.ac.uk
Metal-Organic CVD (MOCVD)Magnesium acetylacetonateNot specified>400 °CCan be used for mixed-oxide films mdpi.com

Surfactant-Assisted Morphological Control

The synthesis of this compound (MgO) nanostructures with tailored morphologies is critical for optimizing their performance in various applications. Surfactants, or surface-active agents, play a pivotal role in achieving this control by modulating the nucleation and growth processes of the nanoparticles. rsc.orgnih.gov By adsorbing onto the surface of forming nanocrystals, surfactants can influence particle size, shape, and aggregation state, acting as templates, capping agents, or stabilizers. nih.govrsc.org

The fundamental mechanism involves the surfactant molecules selectively binding to specific crystallographic facets of the growing MgO crystals. This selective adsorption alters the relative surface energies of the facets, which in turn directs the crystal growth. By inhibiting or promoting growth along certain crystallographic directions, a variety of morphologies can be achieved, including spheres, rods, plates, and flower-like structures. researchgate.netacs.org Furthermore, surfactants can form micelles in solution, which act as nanoreactors or templates, confining the growth of MgO precursors within a defined space. core.ac.uk This approach not only controls the morphology but also helps prevent the agglomeration of nanoparticles, leading to well-dispersed and stable colloidal suspensions. core.ac.ukresearchgate.net

The choice of surfactant—cationic, anionic, or non-ionic/polymeric—along with its concentration and the synthesis conditions, dictates the final architecture of the MgO nanostructures.

Cationic Surfactants

Cationic surfactants, such as Cetyltrimethylammonium bromide (CTAB), are widely employed in the synthesis of MgO nanostructures. CTAB is known to effectively reduce the agglomeration of nanoparticles during synthesis. core.ac.uk In sol-gel methods, the presence of CTAB can lead to the formation of spherical MgO nanoparticles with a smaller crystallite size compared to those synthesized without a surfactant. core.ac.uk The proposed mechanism suggests that precursor particles become entrapped within the CTAB micelles during the reaction. Upon calcination, the removal of the micellar template yields the final spherical MgO particles. core.ac.uk

The concentration of CTAB is a critical parameter that influences the final properties of the MgO. Studies have shown that varying the CTAB concentration can alter crystallographic characteristics, such as the intensity of diffraction peaks, and can lead to the formation of smaller crystals. scielo.br It also affects the specific surface area and surface roughness of the resulting this compound. scielo.brscielo.br

SurfactantSynthesis MethodKey FindingsResulting MorphologyReference
CTAB Sol-GelReduced agglomeration and crystallite size.Spherical core.ac.uk
CTAB Sol-GelConcentration affects crystal size, oxygen vacancies, and surface area.Not specified, focus on crystal properties scielo.br

Anionic Surfactants

Anionic surfactants like Sodium dodecyl sulfate (SDS) have also been utilized to direct the morphology of MgO. In hydrothermal synthesis, SDS has been used as a morphological and surface-controlling agent to produce magnesium hydroxide precursors with hexagonal, plate-like morphologies, which retain their shape after dehydration to MgO. rsc.org

A significant application involving SDS and MgO nanoparticles is in the formulation of nanofluids. The combination of MgO nanoparticles with SDS demonstrates a synergistic effect, leading to a substantial reduction in interfacial tension. mdpi.comonepetro.org The SDS enhances the colloidal stability of the MgO nanoparticles by preventing their agglomeration, a phenomenon confirmed by Zeta Potential measurements which indicate strong electrostatic repulsion. mdpi.comresearchgate.netdoaj.org

SurfactantSynthesis MethodKey FindingsResulting MorphologyReference
SDS HydrothermalActed as a morphological controlling agent for the precursor.Plate-like (hexagonal) rsc.org
SDS Nanofluid PreparationSynergistically reduced interfacial tension and enhanced colloidal stability.Dispersed nanoparticles mdpi.comonepetro.orgdoaj.org

Non-ionic and Polymeric Surfactants

Polymeric surfactants, particularly Polyvinyl alcohol (PVA), are effective in controlling the morphology of MgO nanostructures. Through wet chemical methods, the use of PVA can yield different morphologies depending on the solvent system. For instance, changing the solvent from dimethyl sulfoxide (B87167) (DMSO) to water in the presence of PVA was found to alter the morphology of MgO from rod-like to nanosheet structures. researchgate.net PVA can also be used in co-precipitation methods to coat the synthesized MgO nanoparticles, which can influence the final structural properties. researchgate.net These polymeric surfactants can act as capping agents that limit particle growth and prevent aggregation, thereby controlling both size and shape.

SurfactantSynthesis MethodKey FindingsResulting MorphologyReference
PVA Wet ChemicalSolvent played a key role in determining the final shape.Rod-like (in DMSO), Nanosheet (in H₂O) researchgate.net
PVA Co-precipitationUsed as a coating for the synthesized nanoparticles.Coated nanoparticles

Structural Characterization and Analysis of Magnesium Oxide

Crystallographic Investigations

X-ray Diffraction (XRD) is a primary technique for the structural characterization of crystalline materials like magnesium oxide. The analysis of XRD patterns confirms the phase identity of MgO, which typically exhibits a cubic crystal structure with the space group Fm-3m, consistent with the JCPDS file No. 45-0946. ijarset.com The diffraction peaks observed at specific 2θ values correspond to distinct crystallographic planes, such as (111), (200), (220), (311), and (222). researchgate.net The sharp and well-defined nature of these peaks indicates the crystalline quality of the material. researchgate.net

Beyond phase identification, XRD is instrumental in determining the average crystallite size of MgO nanoparticles. The width of the diffraction peaks is inversely proportional to the crystallite size; broader peaks suggest smaller crystallites. uni.edu This relationship is quantified using the Scherrer equation or, for a more detailed analysis that separates size and strain effects, the Williamson-Hall (W-H) method. ijarset.comscilit.com By analyzing the broadening of the XRD peaks, researchers can estimate key microstructural properties. scilit.com For instance, studies have shown a direct correlation between heat treatment and crystallite size, with higher calcination temperatures leading to an increase in the size of MgO crystallites. uni.edu

Table 1: Crystallite Size of MgO at Different Calcination Temperatures
Calcination Temperature (°C)Average Crystallite Size (nm)Method of Determination
400~11-14Williamson-Hall Equation ijarset.com
600Moderately IncreasedX-ray Diffraction Line Broadening uni.edu
1000Constant Value (after tightening)X-ray Diffraction Line Broadening uni.edu
1600Greatly IncreasedX-ray Diffraction Line Broadening uni.edu

Precise determination of the lattice parameter is crucial for a complete structural description of MgO. For its cubic structure, this corresponds to the length of the side of the unit cell, denoted as 'a'. Rietveld refinement is a powerful analytical method applied to XRD data to calculate unit cell parameters with high accuracy. ijarset.comresearchgate.net The experimental lattice parameter for the host structure of MgO is approximately 4.211 Å. researchgate.net

Research has revealed that the lattice parameter of MgO is not always constant and can be influenced by factors such as crystallite size and surface chemistry. researchgate.net For example, a decrease in the lattice parameter has been observed with an increase in the preparation temperature and crystallite size for MgO prepared in air, a phenomenon attributed to a dilatant volume stress imposed by a hydroxide (B78521) layer on the particle surface. researchgate.net Conversely, for MgO prepared in a vacuum, the lattice parameter increases with crystallite size. researchgate.net In nanoparticles, a lattice expansion of up to 0.47% compared to the bulk material has been reported for 7 nm MgO crystallites. researchgate.net

Table 2: Lattice Parameter of MgO Under Different Conditions
ConditionReported Lattice Parameter (a)Observation
Standard (Bulk)4.211 ÅReference value for cubic MgO. researchgate.net
7 nm Crystallites~4.23 Å (0.47% expansion)Lattice expansion observed in nanoparticles. researchgate.net
Prepared in Air (Low Temp)Higher ValueDecreases as preparation temperature increases. researchgate.net
Prepared in Vacuum (Low Temp)Lower ValueIncreases as preparation temperature increases. researchgate.net

Under ambient conditions, this compound is exceptionally stable in the B1 (rocksalt, NaCl-type) crystal structure. researchgate.net However, under extreme pressures, such as those found in the mantles of large rocky exoplanets, MgO is predicted and observed to undergo a phase transition. osti.govllnl.gov Shock-compression experiments and dynamic X-ray diffraction measurements have provided evidence for the transformation from the B1 structure to the B2 (cesium chloride, CsCl-type) structure. researchgate.neted.ac.uknih.gov

This structural transformation is significant as it alters the physical properties of the material, including a substantial decrease in viscosity, which can impact a planet's internal dynamics. llnl.gov The transition pressure for this phase change has been a subject of extensive study. Dynamic compression experiments have identified the onset of the B1 to B2 transition in the pressure range of 360 to 600 GPa. researchgate.netosti.goved.ac.uk

Table 3: High-Pressure Phase Transitions of this compound
TransitionOnset Pressure (GPa)Temperature (K)Experimental Method
B1 (NaCl) to B2 (CsCl)> 360Not SpecifiedShock-compression experiments ed.ac.uknih.gov
B1 (NaCl) to B2 (CsCl)400 - 430~9,700Laser-shock compression with XRD llnl.gov
B1 (NaCl) to B2 (CsCl)~600Not SpecifiedDynamic X-ray diffraction osti.gov
Solid to Metallic Liquid> 600Not SpecifiedShock-compression experiments ed.ac.uknih.gov

Morphological and Microstructural Characterization

The morphology and microstructure of this compound, including particle size, shape, and distribution, are critical to its performance in various applications. Electron microscopy techniques are indispensable for visualizing these features at high resolution.

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a sample. ijrpr.com In the analysis of this compound, SEM reveals the external morphology of particles and their agglomeration state. ijarset.com SEM images have shown that MgO nanoparticles can form aggregates and exhibit various morphologies, including flake-like structures with dense and interconnected configurations. ijrpr.com Other studies have described polyhedral or nearly spherical shapes with some rounded features. researchgate.netresearchgate.net The technique is also effective in showing the distribution of nanoparticles within a matrix and can identify the slight agglomeration of nanofillers as their concentration increases. tums.ac.ir

Transmission Electron Microscopy (TEM) provides detailed visualization of the interior of a sample by passing a beam of electrons through an ultra-thin specimen. nih.gov For MgO, TEM is used to determine the size and shape of individual nanoparticles, which have been observed to be spherical or hexagonal. researchgate.net TEM analysis can confirm the polycrystalline nature of samples and visualize the random orientation of the constituent grains. researchgate.netresearchgate.net

High-Resolution TEM (HRTEM) offers even greater magnification, capable of resolving the atomic lattice of a crystal. youtube.com This allows for direct visualization of the crystal structure and the arrangement of atoms. aip.org HRTEM studies of magnesium nanoparticles have successfully resolved both the Mg core and the surrounding MgO shell, revealing the orientation relationship between them. aip.org This level of detail is crucial for understanding the formation of oxide layers and identifying nanoscale features such as faceted voids that can form between the core and the shell. aip.org

Table 4: Summary of Morphological Findings from Electron Microscopy
TechniqueObserved Features in MgOTypical Scale
SEMSurface topography, particle aggregation, flake-like structures, polyhedral shapes. ijrpr.comresearchgate.netMicron to Nanometer
TEMIndividual nanoparticle size and shape (spherical, hexagonal), grain orientation. researchgate.netNanometer
HRTEMCrystal lattice planes, core-shell structures, atomic-level defects, faceted voids. aip.orgAngstrom to Nanometer

Atomic Force Microscopy (AFM) for Surface Topography and Particle Sizing

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique utilized to investigate the surface topography and determine the particle size of this compound (MgO) nanomaterials. This technique provides three-dimensional topographical maps, offering insights into the morphology, surface texture, and roughness of MgO nanoparticles. scispace.com

In various studies, AFM has been employed to characterize synthesized MgO nanoparticles. For instance, in a study involving the green synthesis of MgO nanoparticles, AFM analysis revealed that the grain size of the synthesized particles was 67.70 nm, which was reduced to 42.33 nm after ultrasonication. The shape of the particles was observed to be nearly spherical, transitioning to cylindrical after the ultrasound treatment. uobaghdad.edu.iq Another investigation using AFM to analyze MgO nanoparticles synthesized by a precipitation method determined the average grain size to be 57.03 nm. uobaghdad.edu.iq

The application of AFM is not limited to particle sizing; it also provides crucial information about the morphological changes in materials interacting with MgO nanoparticles. For example, AFM has been used to observe the morpho-structural changes induced in bacteria upon treatment with MgO nanoparticles. In one such study, untreated Staphylococcus aureus bacteria displayed a rounded shape with a mean diameter of 1 ± 0.15 μm and a mean height of 200 ± 50 nm. Following treatment with MgO nanoparticles, the bacteria's shape was no longer round, the surface appeared corrugated, and the mean height decreased by 40% to 120 ± 5 nm. mdpi.com

Table 1: AFM Data on this compound Nanoparticles

Sample DescriptionAverage Grain Size (nm)Observed MorphologyReference
MgO Nanoparticles (Green Synthesis)67.70Nearly Spherical uobaghdad.edu.iq
MgO Nanoparticles (After Ultrasonication)42.33Cylindrical uobaghdad.edu.iq
MgO Nanoparticles (Precipitation Method)57.03Not specified uobaghdad.edu.iq

Spectroscopic and Elemental Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital analytical technique for identifying the functional groups and confirming the chemical bonds present in this compound. The FTIR spectrum of MgO exhibits characteristic absorption bands that confirm its formation and purity.

A prominent absorption band in the FTIR spectrum of MgO is attributed to the Mg-O stretching vibration. This peak is consistently reported in the literature, although its exact position can vary slightly depending on the synthesis method and particle size. For instance, various studies have reported this characteristic peak at wavenumbers such as 550 cm⁻¹, 584 cm⁻¹, and within the range of 433 to 769 cm⁻¹. researchgate.net Another study identified a stretching vibrational mode of Mg-O-Mg in the range of 600-850 cm⁻¹. researchgate.net

In addition to the primary Mg-O bond, FTIR analysis can also detect the presence of other functional groups, such as hydroxyl (-OH) groups, on the surface of MgO nanoparticles. A broad peak observed in the region of 3300-3600 cm⁻¹ is indicative of the O-H stretching vibration, which can be attributed to adsorbed water molecules or the formation of a magnesium hydroxide layer on the surface. researchgate.netresearchgate.net A sharp peak around 3700 cm⁻¹ suggests the presence of surface hydroxyl groups on crystal faces with low-coordination or defect sites. researchgate.netrsc.org The presence of a peak around 1272 cm⁻¹ has also been assigned to the hydroxyl group. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference
433 - 769Mg-O bending vibration researchgate.net
550Mg-O stretching researchgate.net
584Mg-O stretching researchgate.net
600 - 850Mg-O-Mg stretching vibration researchgate.net
1272Hydroxyl group (OH) nih.gov
3300 - 3600O-H stretching (adsorbed water) researchgate.net
~3700Surface Hydroxyl groups researchgate.netrsc.org

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used to determine the elemental composition of materials. wikipedia.org When applied to this compound, EDX analysis confirms the presence of magnesium (Mg) and oxygen (O) as the primary constituent elements. ijrpr.comresearchgate.netresearchgate.net This technique provides both qualitative and quantitative information, allowing for the assessment of the purity and stoichiometry of the synthesized MgO. ijrpr.com

EDX spectra of MgO typically show distinct peaks corresponding to the characteristic X-ray emissions of magnesium and oxygen. researchgate.net The relative heights or areas of these peaks can be used to estimate the atomic and weight percentages of each element in the sample. For example, in a study of MgO nanoparticles synthesized from Moringa oleifera leaf extract, EDX analysis confirmed the presence of Mg and O. researchgate.net

In some cases, EDX analysis may also detect the presence of other elements, which could be impurities from the synthesis process or the substrate used for analysis. For instance, carbon (C) is a common impurity that may be present due to environmental contamination or from phytochemicals adsorbed on the nanoparticle surface. ijrpr.com One study reported the presence of carbon and sulphur as impurities in their synthesized MgO nanoparticles. ijrpr.com

Table 3: Example of EDX Elemental Analysis of MgO Nanoparticles

ElementWeight %Atomic %Reference
Magnesium (Mg)42.44Not Specified researchgate.net
Oxygen (O)30.13Not Specified researchgate.net
Carbon (C)Present as impurityPresent as impurity ijrpr.com
Sulphur (S)Present as impurityPresent as impurity ijrpr.com

Note: The elemental composition can vary based on the synthesis method and purity of the sample.

UV-Visible (UV-Vis) spectroscopy is a technique used to study the optical properties of materials, particularly to determine the band gap energy. For this compound, a wide band gap semiconductor, UV-Vis spectroscopy reveals its characteristic absorption in the ultraviolet region. nih.gov

The UV-Vis absorption spectrum of MgO nanoparticles typically shows a distinct absorption peak. Studies have reported this peak at various wavelengths, such as 294 nm and 298 nm. researchgate.netresearchgate.net MgO is reported to exhibit a broad absorption peak in the range of 260-330 nm. researchgate.net The position of this absorption edge is used to calculate the optical band gap of the material.

The band gap of MgO can be influenced by factors such as particle size and synthesis method. For instance, a band gap of 4.52 eV was calculated for MgO nanoparticles that showed an absorption peak at 294 nm. researchgate.net Another study reported a band gap value of 5.5 eV for nanocrystalline this compound nanopowder. mdpi.com Research has also shown that the band gap can increase, for example from 4.72 to 5.35 eV, with variations in synthesis parameters, which also led to a reduction in particle size from 35 to 20 nm. mdpi.com

Table 4: Optical Properties of this compound Nanoparticles

Absorption Peak (nm)Calculated Band Gap (eV)Reference
2944.52 researchgate.net
298Not Specified researchgate.net
Not Specified5.5 mdpi.com
Not Specified4.72 - 5.35 mdpi.com

Advanced Structural Parameter Quantification

The structural integrity and properties of this compound nanomaterials are significantly influenced by internal strain and stress. These parameters are particularly important in thin films and nanoparticles, where lattice mismatch with a substrate or surface effects can induce considerable mechanical forces.

In MgO thin films, strain can arise from the lattice mismatch between the MgO and the substrate material. For example, when MgO is grown on a silicon (Si) substrate, a large lattice mismatch exists, which can be mitigated by using a buffer layer like Strontium Titanate (STO). researchgate.net The strain in these films can be epitaxial, where the crystal lattice of the film is forced to align with that of the substrate. researchgate.netscilit.com X-ray Diffraction (XRD) is a primary technique used to analyze the strain in thin films by measuring the shifts in diffraction peak positions. acs.org

For MgO nanoparticles, strain, stress, and energy density can be quantified using methods like the Williamson-Hall (W-H) plot, which analyzes the broadening of XRD peaks. In one study, MgO nanoparticles synthesized via the sol-gel method exhibited a strain (ε) of 1.5 x 10⁻⁴, a stress (σ) of 37.31 MPa, and an energy density (u_ed) of 0.712 MPa. orientjchem.org Another investigation on MgO nanomaterials reported values of strain as 5.3 x 10⁻⁵, stress as 32.97 MPa, and energy density as 154.81 J/nm². unsri.ac.id These internal strains and stresses can influence the material's physical and chemical properties.

Table 5: Strain and Stress Parameters in this compound Nanomaterials

ParameterValueMaterial TypeReference
Strain (ε)1.5 x 10⁻⁴Nanoparticles (sol-gel) orientjchem.org
Stress (σ)37.31 MPaNanoparticles (sol-gel) orientjchem.org
Energy Density (u_ed)0.712 MPaNanoparticles (sol-gel) orientjchem.org
Strain (ε)5.3 x 10⁻⁵Nanomaterial unsri.ac.id
Stress (σ)32.97 MPaNanomaterial unsri.ac.id
Energy Density (u_ed)154.81 J/nm²Nanomaterial unsri.ac.id

Crystal Energy and Dislocation Density Assessments

The mechanical and thermal stability of this compound (MgO) is fundamentally governed by its internal crystalline structure. Key parameters in characterizing this structure are the crystal energy, which relates to the strength of the ionic bonds, and the dislocation density, which describes the concentration of line defects that mediate plastic deformation. Accurate assessment of these properties is crucial for understanding the material's behavior under various conditions.

Crystal Energy

Crystal lattice energy is a measure of the energy released when gaseous ions combine to form one mole of a crystalline ionic solid. For this compound, the lattice energy is notably high due to the strong electrostatic attraction between the divalent magnesium (Mg²⁺) and oxygen (O²⁻) ions. libretexts.orglibretexts.org This strong ionic bonding is a primary determinant of MgO's characteristic properties, such as its high melting point of 2,852 °C and significant hardness. libretexts.org

Theoretical calculations of lattice energy, often employing the Born-Haber cycle, provide values that can be compared with experimental data. brainly.comyoutube.com For MgO, the calculated lattice energy is approximately -3795 kJ/mol. libretexts.org Other calculations using the Born-Haber cycle with specific thermochemical data have resulted in values around -3800 to -4090 kJ/mol. brainly.com

Surface energy, a related parameter, is the excess energy at the surface of a material compared to the bulk. Experimental measurements using cleavage techniques have determined the surface energy for the {100} plane of MgO to be approximately 1.15 J/m² (1150 ergs/cm²). dtic.mil This aligns well with other experimental and theoretical values, which place the surface energy of the MgO(100) plane at around 1.04 J/m². rsc.org

ParameterReported ValueMethod/Type
Lattice Energy-3795 kJ/molCalculated libretexts.org
Lattice Energy~ -3800 to -4090 kJ/molCalculated (Born-Haber Cycle) brainly.com
Surface Energy ({100} Plane)1.15 ± 0.08 J/m²Experimental (Cleavage) dtic.mil
Surface Energy ({100} Plane)1.04 J/m²Experimental rsc.org

Dislocation Density

Dislocations are line defects within a crystal lattice whose movement allows for plastic deformation. The dislocation density, or the total length of dislocation lines per unit volume, is a critical measure of a crystal's perfection and mechanical state. The assessment of these defects in MgO is often performed using techniques such as X-ray topography and transmission electron microscopy (TEM). tandfonline.comatex-software.eunih.gov

Research on high-perfection MgO single crystals has provided detailed estimates of dislocation densities. tandfonline.com In some as-grown crystals, dislocations are primarily concentrated in sub-grain boundaries and polygonal cell walls, leaving large areas (200 to 500 µm in diameter) nearly free of dislocations. tandfonline.com The dislocation density can vary significantly depending on the crystal's thermal and mechanical history. For instance, in nanocrystalline MgO, dislocation density has been observed to increase as the crystallite size decreases. researchgate.net The relationship between applied stress (σ) and dislocation density (ρ) during creep has been described by the equation ρ ~ σ^m, where m has been reported as 1.4 or 2.15. mdpi.com

The primary slip system in MgO at lower temperatures is ½<110>{110}. tandfonline.com The stress required to move dislocations, known as the Peierls stress, has been a subject of significant study. Experimental measurements of the critical resolved shear stress (CRSS) extrapolated to 0 K suggest a Peierls stress of approximately 150 MPa. nih.gov However, values can be influenced by impurities, with some measurements as low as 40 MPa. nih.govtandfonline.com Specific studies have estimated the Peierls stress for edge dislocations to be around 60 MPa, while for screw dislocations, it is higher, at approximately 170 MPa. nih.govtandfonline.com

Dislocation Feature (in High-Perfection Crystal)Estimated Density (lines/cm²)Source
Total Dislocation Content2.5 x 10⁵ tandfonline.com
Dislocations in Sub-grain Boundaries2.0 x 10⁵ tandfonline.com
Dislocations in Cell Walls5.0 x 10⁴ tandfonline.com
Random Dislocations within Cells3.0 x 10³ tandfonline.com

Electronic Structure and Theoretical Modeling of Magnesium Oxide

Ab Initio Computational Studies

Ab initio methods, which derive their predictions directly from fundamental physical principles without empirical parameters, have been extensively used to study MgO. These approaches, particularly those based on Hartree-Fock theory, provide a rigorous framework for understanding the electronic ground state.

Hartree-Fock (HF) calculations represent a foundational ab initio method for determining the electronic structure of molecules and solids. For MgO, HF calculations have been employed to obtain self-consistent charge densities and energy bands aps.orgtsijournals.comaps.orglew.rokent.ac.ukscilit.comresearchgate.net. These studies often utilize the linear combination of atomic orbitals (LCAO) approach with various basis sets, such as the Adams-Gilbert local-orbitals equations aps.org or optimized basis sets for crystalline solids tsijournals.comlew.roresearchgate.net.

HF theory, by including nonlocal exchange, provides a starting point for understanding the electronic bands aps.org. However, it inherently neglects electron correlation effects. Post-Hartree-Fock methods, or corrections to HF, are sometimes employed to account for these correlations, leading to more accurate predictions of energy bands and properties aps.org. For instance, the perturbed-ion (PI) method, which is an atomic-like Hartree-Fock model, has been used to describe MgO's electronic structure by building crystal orbitals from one-center ionic wave functions tsijournals.com. These PI-HF results suggest that the O²⁻ ion in MgO experiences significant radial contraction compared to a free ion tsijournals.com.

Studies on the MgO(001) surface using ab initio periodic HF-SCF-LCAO calculations via the slab method have shown that surface properties, such as ionic charges and surface energy, converge with a sufficient number of layers in the slab model lew.roresearchgate.net. These calculations also indicated that the Fermi level can shift, potentially narrowing the band gap due to the displacement of density of states towards higher energies lew.ro.

Ab initio calculations, including Hartree-Fock and its extensions, aim to predict the energy band structure of MgO and its corresponding electronic band gap. Early HF calculations predicted an indirect minimum gap for MgO aps.orgcapes.gov.br. The HF method, due to the self-interaction in the exact exchange potential, tends to overestimate the band gap lew.ro. For example, HF calculations for the MgO(001) surface yielded a Fermi energy that suggested a narrowing of the band gap lew.ro.

Post-correlated Hartree-Fock computations have yielded band gap values around 4.101 and 4.105 Å researchgate.net, though the unit for these values appears to be missing in the source, likely referring to lattice parameters or similar structural properties rather than band gaps. More directly relevant to band gaps, studies using the Hartree-Fock scheme have been compared with empirical-pseudopotential methods aps.org.

Ab initio methods are well-suited for analyzing the charge density distribution and electron momentum within MgO. Self-consistent charge density calculations are a core component of these studies aps.org. The charge density distribution in MgO has been found to be very close to that calculated from overlapping spherical ions in the Potential Induced Breathing (PIB) model at zero pressure researchgate.net.

Studies have also investigated electron momentum distribution and anisotropy in different crystal phases of MgO using ab initio Hartree-Fock approximations aps.orgscilit.comunito.it. These analyses provide detailed insights into how electrons are distributed in momentum space, which is crucial for understanding various physical phenomena. For instance, directional Compton profiles and the autocorrelation function of MgO have been calculated using ab initio methods unito.it.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a workhorse in condensed matter physics and materials science for calculating the electronic structure of solids due to its balance of accuracy and computational efficiency. Various approximations within DFT, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), have been applied to MgO.

DFT calculations have been extensively used to determine the ground state electronic properties of MgO, including its band structure and band gap. For pristine MgO, DFT calculations using GGA-PBE typically yield band gap values around 3.481 eV, while hybrid functionals like HSE06 provide values closer to experimental results, around 4.693 eV rsc.org. Other DFT calculations using GGA have reported band gaps of 3.72 eV for the NaCl (B1) structure researchgate.net and 5.35 eV for the same structure under pressure researchgate.net. Theoretical values for MgO bulk have been reported around 4.2 eV aip.org, and experimental values for MgO wurtzite are around 7.8 eV aip.org. The discrepancy between theoretical and experimental band gaps is often attributed to the approximations inherent in DFT exchange-correlation functionals mdpi.com.

DFT calculations have also characterized MgO as a direct band gap material, with the valence band maximum (VBM) and conduction band minimum (CBM) located at the Γ point mdpi.com. However, some studies suggest MgO is an indirect band gap material, with the VBM at the K point and CBM at the Γ point for monolayer MgO rsc.org, or an indirect minimum gap in bulk MgO aps.orgcapes.gov.br. The electronic structure of MgO monolayers shows sensitivity to functionalization, with nitrogenation leading to metallization and fluorination significantly reducing the band gap rsc.org.

DFT is particularly powerful for investigating the effects of impurities and doping on the electronic structure of MgO.

Rare-Earth Doping: DFT with Hubbard Ueff corrections has been employed to study rare-earth (Nd, Er)-doped MgO mdpi.comdntb.gov.uaresearchgate.net. These calculations reveal that rare-earth doping introduces localized 4f states within the band gap, influencing the material's optical properties. Co-doping with Lithium (Li) has been shown to affect the splitting and distribution of these 4f states mdpi.comdntb.gov.ua. For instance, in Er:MgO with defect complexes, the 4f states of Er were found to range from 0.06 to 2.1 eV in the band gap, with Li co-doping narrowing this range to 0.4–1.2 eV mdpi.com.

Beryllium (Be)-Doping: While direct studies on Be-doped MgO are less prevalent in the provided snippets, Be-doping in related 2D materials like stanene has shown significant effects on electronic structure, shifting the Fermi level and opening band gaps researchgate.netphysicsaccess.com. This suggests that Be doping in MgO could similarly alter its electronic properties.

Other Dopants: DFT studies have also explored doping with other elements. For example, nitrogen (N) doping in MgO introduces new energy levels within the band gap, approximately 0.5–1.7 eV above the valence band maximum acs.org. Chromium (Cr) doping in MgO has been experimentally shown to enhance second harmonic generation (SHG), a non-linear optical response, with DFT calculations aiding in understanding the electronic structure modifications responsible for this enhancement researchgate.net. Transition metal doping, such as with Manganese (Mn), can lead to the formation of impurity bands within the band gap, potentially altering magnetic properties tandfonline.comresearchgate.net. Fluorine (F) doping in MgO monolayers can transition the material from a semiconductor to a metal rsc.orgresearchgate.net.

Theoretical Studies of Magnesium Oxide at Extreme Temperatures and Pressures

Understanding the behavior of MgO under conditions mimicking planetary interiors or fusion experiments requires sophisticated theoretical approaches. First-principles simulations, including Density Functional Theory Molecular Dynamics (DFT-MD) and Path Integral Monte Carlo (PIMC), are crucial for these investigations.

Equation of State Determination

The equation of state (EOS) of MgO describes its volume as a function of pressure and temperature. Theoretical studies have explored MgO's EOS across a vast range of conditions relevant to exoplanet interiors and inertial confinement fusion experiments. These simulations typically cover densities from approximately 0.35 to 71 g cm⁻³ and temperatures from 10,000 K up to 5 × 10⁸ K aip.orgberkeley.eduresearchgate.netresearchgate.netnih.govarxiv.org.

These studies often compare theoretical EOS data with experimental results obtained from shock wave compression and diamond anvil cell experiments. For instance, research has investigated MgO's phase transitions, such as the B1 (rock-salt) to B2 (CsCl-like) structure, predicting the transition to occur around 500 GPa at 300 K, though this pressure range can shift significantly at higher temperatures due to phonon anharmonicity arxiv.orgaps.orgaip.orgaps.orgresearchgate.net. The Hugoniot curve, which describes the locus of states achievable by shock compression, has also been a subject of detailed theoretical study for MgO, revealing distinct behaviors compared to other elements like oxygen under similar extreme conditions aip.orgberkeley.eduresearchgate.netnih.govarxiv.org.

Table 1: Range of Conditions Studied for MgO Equation of State

ParameterRangePrimary Methods UsedRelevance
Density0.35 - 71 g cm⁻³DFT-MD, PIMCPlanetary interiors, shock compression
Temperature10,000 K - 5 × 10⁸ KDFT-MD, PIMCPlanetary interiors, fusion experiments, warm dense matter regime
PressureUp to ~1 TPa (1000 GPa) and beyondDFT, PIMC, shock wave experimentsPlanetary interiors, phase transitions (B1-B2), deep Earth mantle

Surface Electronic Structure and Reactivity

The catalytic and adsorptive properties of MgO are largely governed by its surface electronic structure, particularly the presence and nature of surface defects. Theoretical investigations using DFT have provided significant insights into these aspects.

Theoretical Studies of Adsorption Sites and Surface Defects (e.g., Oxygen Vacancies)

Surface defects, most notably oxygen vacancies (often referred to as F-centers), play a pivotal role in the reactivity of MgO surfaces rsc.orguchile.clresearchgate.netresearchgate.net. These vacancies can exist in different charge states, such as neutral (F⁰), singly ionized (F⁺), or doubly ionized (F²⁺), depending on the electron localization within the vacancy rsc.orguchile.clresearchgate.netcapes.gov.br. Theoretical studies indicate that these defect sites, particularly those with localized electrons (F⁰ and F⁺), exhibit enhanced reactivity compared to regular, defect-free surface sites rsc.orguchile.clresearchgate.net.

Adsorption studies have focused on various molecules and atoms interacting with different surface sites, including regular terrace oxygen atoms, corners, edges, steps, and kinks, as well as oxygen vacancies rsc.orgresearchgate.netaps.orgrsc.orgacs.org. For instance, CO₂ adsorption is found to be favorable at oxygen vacancy sites, with F⁰ centers often showing greater reactivity than F⁺ centers rsc.orguchile.clresearchgate.net. Adsorption energies for molecules like CO on defect-free MgO(001) surfaces are typically in the range of -0.13 to -0.16 eV acs.orgrsc.org, while water adsorption energies range from -45 to -60 kJ/mol mdpi.com. Calcium atoms adsorb preferentially on terrace oxygen sites with an energy of 0.84 eV, but binding at oxygen vacancy defects is weaker aps.org.

Table 2: Selected Adsorption Energies on MgO Surfaces

AdsorbateSurface Site/DefectAdsorption Energy (eV)Reference
COTerrace (001)-0.16 acs.orgrsc.org
H₂OTerrace (001)-0.46 to -0.62 (kJ/mol) mdpi.com
CaTerrace Oxygen0.84 aps.org
CaF⁺ Oxygen VacancyWeaker than terrace aps.org
CO₂F⁰ Oxygen VacancyExothermic rsc.org

Modeling of Surface Reactions and Catalytic Mechanisms

MgO surfaces, particularly when modified by defects or dopants, are investigated for their catalytic potential in various reactions, including CO₂ activation, methane (B114726) conversion, and aldol (B89426) condensation rsc.orguchile.clresearchgate.netrsc.orgrsc.orgresearchgate.nettandfonline.comosti.gov. Theoretical models often elucidate reaction pathways and the role of active sites.

Oxygen vacancies are frequently identified as key active sites for reactions involving CO₂. For example, the adsorption of CO₂ onto an F⁰ oxygen vacancy can lead to electron transfer, facilitating the conversion to CO rsc.org. Methane activation on MgO surfaces can proceed via homolytic or heterolytic chemisorption, with heterolytic pathways being favored at low-coordinated Mg-O ion pairs rsc.org.

Doping MgO surfaces with elements like Lithium (Li), Chromium (Cr), or Nickel (Ni) can significantly alter their catalytic properties and adsorption strengths. For instance, Cr and Ni doping can substantially increase the adsorption energy of CO due to the impurity sites acting as potent electron donors rsc.orgredalyc.orgresearchgate.netmetu.edu.tr. Water molecules can also influence MgO's catalytic activity, often by forming hydroxyl groups that reduce energy barriers for key reaction steps, such as proton transfer and dehydration in aldol condensation osti.gov.

Perturbed-Ion Method for Crystalline Basis Set Development

While the specific term "perturbed-ion method" was not explicitly found in the provided search results, theoretical studies of crystalline solids like MgO extensively employ methods that account for the influence of the surrounding ionic environment on the electronic structure of individual atoms or clusters. These methods are crucial for developing accurate basis sets for solid-state calculations.

Techniques such as the embedded cluster method are widely used, where a finite cluster representing the surface or bulk region is embedded within a larger framework of point charges or model potentials that mimic the periodic crystal lattice and the influence of distant ions uchile.clcapes.gov.brworldscientific.com. This approach captures long-range electrostatic interactions and polarization effects.

Furthermore, first-principles calculations using periodic boundary conditions with plane-wave or localized atomic orbital basis sets are standard for solid-state physics. Methods like the projector augmented-wave (PAW) method aps.org or linear combination of atomic orbitals (LCAO) implemented in codes like CRYSTAL06 arxiv.org are designed to efficiently describe the electronic states in a periodic crystalline environment. These methods implicitly or explicitly account for the "perturbation" on an atom due to its crystalline neighbors by solving the electronic structure problem within the periodic potential of the crystal. The development and application of these sophisticated basis sets and computational frameworks are essential for accurately predicting the electronic structure, bonding, and reactivity of crystalline materials like MgO.

Compound List:

this compound (MgO)

Oxygen (O)

Magnesium (Mg)

Carbon Dioxide (CO₂)

Carbon Monoxide (CO)

Water (H₂O)

Nitrogen Dioxide (NO₂)

Nickel (Ni)

Chromium (Cr)

Lithium (Li)

Calcium (Ca)

Methane (CH₄)

Methanol (B129727) (CH₃OH)

Formaldehyde

Ethane

Ethylene (B1197577)

Propylene

Acetone

Methyl Oleate

2-Pentanone

3-Pentanone

N₂O

Advanced Applications of Magnesium Oxide in Material Science and Engineering

Catalysis and Photocatalysis

Photocatalytic Degradation of Organic Pollutants and Dyes

Magnesium oxide (MgO) has emerged as a promising photocatalyst for the degradation of organic pollutants and dyes in wastewater. Its wide bandgap, high surface area, and unique surface chemistry contribute to its photocatalytic efficacy. Research has demonstrated the successful degradation of various classes of dyes, including rhodamine B, rhodamine 6G, methylene (B1212753) blue, and methyl orange, under both UV and visible light irradiation.

The photocatalytic mechanism of MgO involves the generation of electron-hole pairs upon irradiation with light of sufficient energy. These charge carriers migrate to the surface of the MgO particles and react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These ROS are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful compounds, ultimately leading to their complete mineralization into carbon dioxide and water.

The efficiency of the photocatalytic process is influenced by several factors, including the crystalline structure, particle size, and surface area of the MgO. For instance, MgO nanoparticles with a face-centered cubic structure and high crystallinity have shown enhanced photocatalytic activity. The reusability of MgO photocatalysts has also been investigated, with studies showing promising results over multiple cycles, which is crucial for practical applications in wastewater treatment.

Research Findings on the Photocatalytic Degradation of Dyes using this compound:

DyeLight SourceDegradation Efficiency (%)Time (min)Reference
Rhodamine BUV100180
Rhodamine BVisible83.23180
Rhodamine 6GUV92.62180
Rhodamine 6GVisible38.71180
Methylene BlueSunlight82300
Methylene BlueUV42300
Crystal VioletSunlight98.79100
Methyl OrangeUV--
Victoria BlueUV--

The degradation efficiency can vary based on experimental conditions such as catalyst concentration, dye concentration, and pH.

Gas Adsorption for Sensing and Separation Applications

This compound's high surface area and basic nature make it a suitable material for gas adsorption, which is leveraged in both gas sensing and separation technologies. Its ability to selectively adsorb certain gases allows for the development of sensors for environmental monitoring and industrial safety, as well as membranes for efficient gas separation.

In the realm of gas sensing, MgO-based materials have been explored for the detection of various gases, including harmful pollutants like carbon monoxide and nitrogen oxides. The sensing mechanism relies on the change in the electrical conductivity of the MgO material upon the adsorption of gas molecules. Magnesium hydroxide (B78521), a related compound, also exhibits selective adsorption capacities for certain gases. Furthermore, the unique optical properties of MgO have led to its use in optical sensors, such as ultraviolet light detectors.

For gas separation, MgO nanoparticles are incorporated into mixed matrix membranes (MMMs) to enhance their performance. The addition of MgO can increase the permeability of gases through the membrane. For instance, in CO₂ separation, the affinity of MgO towards CO₂ allows for enhanced transport through the membrane, leading to improved separation from other gases like methane (B114726) (CH₄) and nitrogen (N₂). The performance of these membranes can be further tailored by modifying the MgO nanoparticles, for example, by treatment with silver ions, which has been shown to increase the selectivity for CO₂/CH₄ and H₂/N₂ separation.

Performance of MgO-Based Materials in Gas Separation and Sensing:

ApplicationTarget GasMaterialKey FindingReference
Gas SeparationCO₂/CH₄Matrimid-MgO-Ag⁺ MMM50% increase in selectivity
Gas SeparationH₂/N₂Matrimid-MgO-Ag⁺ MMM35% increase in selectivity
Gas SeparationCO₂/N₂PDMS/MgO Nanosheet MMMIncreased CO₂/N₂ selectivity
Gas SensingHarmful gases (e.g., CO, NOx)MgO-based sensorsDetection capability for environmental monitoring
Gas SensingHumidityMagnesium hydroxide-based sensorsAccurate sensing of ambient humidity

Environmental Remediation Technologies

Adsorption of Heavy Metal Ions from Aqueous Solutions

This compound has demonstrated significant potential as an effective adsorbent for the removal of various heavy metal ions from contaminated water sources. Its high surface area, porous structure, and the presence of surface hydroxyl groups contribute to its strong affinity for heavy metal cations.

Research has shown that MgO nanostructures, such as nanorods and nanoparticles, can efficiently remove toxic heavy metals including lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and arsenic (As⁵⁺) from aqueous solutions. The adsorption process is influenced by several factors, including the pH of the solution, the initial concentration of metal ions, and the contact time. The mechanism of removal often involves a combination of physical adsorption, chemical precipitation of metal hydroxides on the MgO surface, and ion exchange.

The adsorption capacity of MgO for heavy metals is often significantly higher than that of many other conventional adsorbents. For instance, flower-like MgO nanoparticles have exhibited exceptionally high removal capacities for Cd²⁺ and Pb²⁺. The adsorption process typically follows pseudo-second-order kinetics and can be well-described by the Langmuir isotherm model, suggesting a monolayer chemisorption process.

Adsorption Capacities of this compound for Various Heavy Metal Ions:

Heavy Metal IonAdsorbentMaximum Adsorption Capacity (mg/g)Reference
Copper (Cu²⁺)MgO nanorods234.34
Lead (Pb²⁺)MgO nanorods221.26
Lead (Pb²⁺)MgO@N-biochar893
Cadmium (Cd²⁺)Flower-like MgO NPs1500
Lead (Pb²⁺)Flower-like MgO NPs1980
Lead (Pb²⁺)HP-MgO@BC1044.8
Copper (Cu²⁺)HP-MgO@BC811.2
Arsenic (As⁵⁺)Calcined MgO NPs115.27

Removal of Industrial Dyes and Organic Pollutants from Wastewater

This compound serves as an effective adsorbent for the removal of a wide range of industrial dyes and organic pollutants from wastewater. Its high specific surface area and porous nature provide ample active sites for the adsorption of dye molecules.

Studies have demonstrated the successful removal of various classes of dyes, including cationic dyes like basic fuchsin, crystal violet, and malachite green, as well as anionic dyes such as Congo red, acid fuchsin, and methyl orange. The adsorption process is often pH-dependent, with electrostatic interactions playing a key role. For instance, the removal of cationic dyes is typically more effective at higher pH values due to the increased negative charge on the MgO surface, which promotes electrostatic attraction.

The adsorption mechanism can also involve hydrogen bonding and other surface interactions. Kinetic studies often indicate that the adsorption process follows a pseudo-second-order model, while equilibrium data can be well-fitted by both the Langmuir and Freundlich isotherm models, depending on the specific dye and experimental conditions. The adsorption capacity of MgO for dyes can be substantial, making it a promising material for the treatment of textile industry effluents.

Adsorption Performance of this compound for Various Dyes:

DyeAdsorbentMaximum Adsorption Capacity (mg/g)Reference
Basic FuchsineMgO nanorods493.90
Congo RedMgO-MgFe₂O₄ composite498
Reactive Black 5MgO nanoparticles500
Reactive Orange 122MgO nanoparticles333.34
Indigo CarmineBi₂O₃ doped MgO126

Neutralization of Acidic Waste Streams and Emissions

This compound is a highly effective alkaline agent used for the neutralization of acidic wastewater and the scrubbing of acidic gases from industrial emissions. Its strong basic nature allows it to efficiently raise the pH of acidic streams to environmentally safe levels.

In the treatment of acidic industrial wastewater, MgO offers several advantages over traditional neutralizing agents like lime. It produces a lower volume of sludge that is more easily dewatered, which can lead to significant cost savings in sludge disposal. The buffering effect of magnesium hydroxide, which forms when MgO reacts with water, helps to maintain the pH in a desirable range, preventing the over-addition of alkali.

For the control of acidic air pollutants, MgO is utilized in flue gas desulfurization (FGD) systems to remove sulfur dioxide (SO₂). The reaction between MgO and SO₂ forms magnesium sulfite, which can be further oxidized to magnesium sulfate (B86663). This process is highly efficient and is employed in various industrial settings, including coal-fired power plants and marine vessels, to meet stringent emission regulations. Furthermore, MgO-based slurries, sometimes in combination with ozone oxidation, have been shown to be effective in the simultaneous removal of both SO₂ and nitrogen oxides (NOx).

Key Reactions in the Neutralization of Acidic Pollutants by MgO:

PollutantReaction with MgOProduct(s)
Sulfuric Acid (H₂SO₄)MgO + H₂SO₄ → MgSO₄ + H₂OMagnesium Sulfate, Water
Sulfur Dioxide (SO₂)MgO + SO₂ → MgSO₃Magnesium Sulfite
Nitrogen Dioxide (NO₂)Removed via absorption in MgO slurry, often with SO₂Nitrates and Nitrites in solution

Stabilization of Pollutants in Soil and Solid Waste

This compound is employed as a stabilizing agent to immobilize heavy metals in contaminated soils and solid waste, thereby reducing their leachability and bioavailability. This remediation technique is a cost-effective and environmentally friendly approach to managing contaminated sites.

The application of MgO, including low-grade varieties, to contaminated soil raises the pH, which in turn decreases the solubility of many heavy metals. MgO acts as a buffering agent, maintaining the pH in the range of 9-11, which is optimal for the precipitation of many metal hydroxides. This is advantageous over lime, as it can prevent the re-dissolution of certain amphoteric metals that can occur at very high pH levels. The immobilization mechanisms include precipitation, chemical adsorption, and ion exchange.

Research has demonstrated that the use of MgO can achieve significant rates of metal fixation, often greater than 80%. The long-term effectiveness of this stabilization has also been studied, with reactive MgO showing the potential to provide consistent immobilization over extended periods, simulated to be up to 100 years. The reactivity of the MgO is a crucial factor in its long-term performance, with more reactive forms offering better stabilization. This technology is particularly effective for soils contaminated with lead, cadmium, and other pH-sensitive metals.

Effectiveness of MgO in Soil and Waste Stabilization:

Pollutant(s)StabilizerKey FindingReference
Heavy Metals (from pyrite (B73398) roasting flue-dust)Low-grade MgOMetal fixation rates greater than 80%
pH-dependent Metal(loid)sLow-grade MgO5 wt.% addition was sufficient to remediate contaminated soil
Lead (Pb)Reactive MgOConsistently below regulatory leachate levels over 100 years of simulated aging

Precipitation of Ammonium (B1175870) and Phosphates for Resource Recovery

This compound is a key component in environmental engineering for the recovery of valuable nutrients from wastewater streams. One of the most significant applications is its use as a magnesium source for the precipitation of struvite (magnesium ammonium phosphate (B84403), MgNH₄PO₄·6H₂O) from wastewater. This process not only helps in mitigating eutrophication by removing nitrogen and phosphorus but also allows for the recycling of these essential nutrients in the form of a slow-release fertilizer. nih.govscielo.br

The use of this compound offers a cost-effective and environmentally sustainable alternative to more soluble magnesium salts like magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄). vt.edueares.org While soluble salts can be expensive, accounting for a significant portion of the total cost of struvite precipitation, this compound, particularly low-grade by-products from magnesite calcination, presents a more economical option. nih.govscielo.br

MgO + NH₄⁺ + H₂PO₄⁻ + 5H₂O → MgNH₄PO₄·6H₂O

Research has demonstrated the effectiveness of this compound in this application. Studies have shown that the reactivity of the MgO source, which is influenced by its calcination conditions, can affect the kinetics of struvite precipitation. vt.edu More reactive MgO products can lead to faster initial phosphorus removal. vt.edu However, the lower solubility of MgO can also be advantageous, providing a "slowly available" source of magnesium ions that can maintain the precipitation reaction over a longer period. vt.edu

Experimental results have shown high phosphate removal efficiencies. For instance, at a stoichiometric P:Mg molar ratio of 1:1 and 1:2, the percentage of phosphate precipitated was found to be 53-72% and 89-97%, respectively, depending on the reactivity of the low-grade MgO used. nih.gov Other studies have reported phosphate removal of over 90% and ammonium nitrogen removal exceeding 55% after pre-acidification of solutions derived from MgO. scielo.brscielo.br

Phosphate and Ammonium Removal Efficiency Using Different Magnesium Sources
Magnesium SourcePhosphate Removal (%)Ammonium Nitrogen Removal (%)Reference
This compound (MgO)>90>55 scielo.brscielo.br
Magnesium Chloride (MgCl₂·6H₂O)~9746-56 scielo.br
Magnesium Sulfate (MgSO₄·7H₂O)~97- scielo.br
Magnesite (MgCO₃)>90>55 scielo.br

Advanced Ceramics and Refractory Materials

This compound is a cornerstone material in the field of advanced ceramics and refractories due to its exceptional combination of high melting point, chemical stability, and thermal properties.

High-Temperature Refractory Linings in Industrial Furnaces and Kilns

The primary application of this compound globally is in the refractory industry. meixi-mgo.com Its high melting point of approximately 2800°C (5072°F) makes it an ideal material for lining furnaces and kilns used in high-temperature industrial processes such as steel, metal, glass, and ceramic manufacturing. meixi-mgo.comvtalc.com

Magnesia-based refractories, including magnesia-carbon, magnesia-chromite, and magnesia-doloma bricks, are widely used in basic steel refractory linings. meixi-mgo.comresearchgate.net These materials exhibit excellent resistance to corrosion from basic slags, which are common in steelmaking processes. meixi-mgo.com The ability of MgO to withstand these harsh environments helps to extend the service life of the furnace lining, thereby improving operational efficiency and reducing downtime. vtalc.com In steel production, for example, magnesia-carbon bricks are used in the slag line of steel ladles. cappel-consult.comsemanticscholar.org The corrosion of these refractories can be influenced by factors such as slag basicity, with lower basicity leading to increased dissolution of MgO. researchgate.net

The thermal stability of industrial-grade this compound ensures that it maintains its structural integrity under extreme temperature fluctuations, minimizing the risk of thermal shock damage. Furthermore, its high thermal conductivity is beneficial in some refractory applications as it helps to dissipate heat and reduce temperature gradients within the material, which can minimize thermal stress.

Electrical Insulation in High-Frequency and High-Temperature Applications

This compound possesses a unique combination of high thermal conductivity and low electrical conductivity, making it an excellent electrical insulator for high-temperature applications. preciseceramic.compreciseceramic.commorgantechnicalceramics.com This dual property is crucial in devices where heat needs to be efficiently removed while maintaining electrical isolation.

Pure this compound is a poor electrical conductor at room temperature, with a high electrical resistivity. chemicalbook.com This insulating property is maintained even at elevated temperatures, which is a key advantage over many other insulating materials. pppl.gov It is widely used as a compacted powder for electrical insulation in various applications, including:

Heating Elements: In tubular and cartridge heaters, MgO powder is used as a filler material to insulate the heating element from the outer metal sheath while ensuring efficient heat transfer to the exterior. chimagtech.com

Thermocouples: MgO is used to insulate thermocouple wires, protecting them from the surrounding environment and ensuring accurate temperature measurements. chimagtech.com

Heat-Resistant Cables: It serves as the insulating material in mineral-insulated (MI) cables that are designed to operate in high-temperature and harsh environments. meixi-mgo.compreciseceramic.com

The dielectric constant of this compound is relatively stable over a range of frequencies and temperatures. datasheetarchive.com While its insulation resistance decreases with increasing temperature, it remains sufficiently high for most high-temperature applications. datasheetarchive.com

Electrical Properties of this compound
PropertyValueReference
Relative Permittivity (at 1kHz)3.2 to 9.9 chemicalbook.com
Dielectric Constant (60 Hz to 400 MHz)~4 datasheetarchive.com
Power Factor (at room temp, 60 Hz)~0.1% datasheetarchive.com
Power Factor (at 250°C)~1.0% datasheetarchive.com

Composites for Enhanced Thermal and Mechanical Properties

This compound is incorporated as a reinforcement phase in various composite materials to improve their thermal and mechanical characteristics. Its high thermal conductivity, hardness, and stiffness make it an attractive filler for polymers, metals, and ceramics.

In polymer matrix composites, the addition of MgO can significantly enhance thermal conductivity. For instance, in epoxy-based composites, the thermal conductivity was shown to increase with the addition of MgO powder. irjet.net Similarly, in polyamide-66 (PA66) composites, the inclusion of MgO filler led to a substantial increase in thermal conductivity. koreascience.kr However, the effect on mechanical properties can vary. In PA66/MgO composites, tensile strength slightly decreased with increasing MgO content, while flexural strength and modulus improved. koreascience.kr

In metal matrix composites, particularly with aluminum and magnesium alloys, nano-sized MgO particles have been used to enhance mechanical properties such as hardness and compressive strength. asianpubs.org The uniform distribution of MgO nanoparticles within the metal matrix can lead to grain refinement and improved load transfer, resulting in enhanced strength. nih.gov For example, in aluminum matrix composites fabricated via powder metallurgy, the addition of MgO particulates was found to improve both hardness and compressive strength. asianpubs.org

Effect of MgO Reinforcement on Material Properties
Matrix MaterialMgO Content (vol % or wt %)Property ChangeReference
Aluminum Alloy2.5 vol %Maximum compressive strength asianpubs.org
Aluminum Alloy5.0 vol %Maximum hardness asianpubs.org
Polyamide-66 (PA66)Increasing contentIncreased thermal conductivity, flexural strength, and flexural modulus; decreased tensile strength koreascience.kr
Epoxy20 wt %Thermal conductivity increased to 0.207 W/(mK) irjet.net
ZK61 Magnesium Alloy0.6 wt %Microhardness increased by 20.9%, yield strength by 8.6%, and elongation by 7.4% nih.gov

Thin Film Applications in Microelectronics and Displays

This compound thin films are utilized in various microelectronic and optoelectronic devices due to their excellent optical transparency, high thermal stability, and desirable electrical properties. aip.org These films can be deposited using a variety of techniques, including electron beam evaporation, sputtering, and chemical vapor deposition. aip.orgmeixi-mgo.com

A significant application of MgO thin films is as a protective layer in alternating current plasma display panels (AC-PDPs). researchgate.net In this role, the MgO layer protects the underlying dielectric layer from ion sputtering and has a high secondary electron emission coefficient, which is crucial for the efficient operation of the display. researchgate.net

In the realm of thin-film transistors (TFTs), which are fundamental components of modern displays, MgO is used as a buffer layer or a gate dielectric. eenewseurope.comsputtertargets.net Its high dielectric constant and low leakage current can enhance the performance and energy efficiency of the transistors. sputtertargets.net When deposited on glass substrates, MgO thin films can also act as a diffusion barrier, preventing impurities from the glass from contaminating the active semiconductor layer. eenewseurope.com Furthermore, the crystalline orientation of the MgO film can influence the growth and properties of subsequently deposited semiconductor layers, such as silicon, potentially leading to improved electron mobility. eenewseurope.com

MgO thin films are also explored for their use in solar cells, where their high transparency in the visible range makes them suitable as an optical window or buffer layer. mdpi.com

Other Specialized Applications

Beyond the major areas detailed above, this compound finds use in a number of other specialized applications in material science and engineering. For instance, its high-temperature stability and resistance to corrosion by molten metals make it a suitable material for crucibles used in metallurgy. meixi-mgo.comattelements.com Its optical transparency to infrared radiation is another property that can be exploited in specific applications. preciseceramic.com Additionally, due to its non-toxic nature, it is being investigated for use in biomedical composites. aip.org

Antioxidant Applications in Material Preservation

The utility of this compound in preservation is linked to its antioxidant properties, which are particularly pronounced in its nanoparticle form (MgONPs). mdpi.com These properties are crucial in preventing the degradation of materials caused by oxidation. Oxidation can lead to discoloration, loss of flavor, and spoilage in food products, and similar degradative processes can affect other organic materials.

This compound functions as a preservative through several mechanisms:

Moisture Absorption: As a natural desiccant, MgO absorbs moisture from the surrounding environment. This reduction in water content inhibits the growth of microbes like bacteria and fungi, which are primary agents of spoilage.

pH Regulation: MgO helps maintain a stable pH level in food products, preventing spoilage that can be caused by shifts in acidity.

Reduction of Oxidative Reactions: Oxidation is a key factor in the degradation of many materials. This compound acts as a barrier, slowing down these chemical reactions to preserve freshness and integrity. Research has shown that MgO nanoparticles exhibit significant free radical scavenging activity, in some cases higher than standard antioxidants like ascorbic acid. pandawainstitute.comfrontiersin.org This ability to neutralize free radicals is central to its function in preventing oxidative damage. uss.cl

These properties make this compound a valuable component in active food packaging and are being explored for the preservation of other sensitive materials where oxidation and microbial growth are concerns.

Enhancing Structural Integrity in Construction Materials (e.g., Cement, Wallboard)

This compound is a key component in a new generation of construction materials, prized for its ability to enhance strength, durability, and safety. magobp.com It is used in both cement-based mixtures and as the primary component of MgO boards. wikipedia.org

In Cement and Concrete:

Shrinkage Compensation: One of the primary challenges in large-scale concrete structures is shrinkage during the curing process, which can lead to cracking and compromise structural integrity. Light-burned this compound acts as an expansion agent; it reacts with water to form magnesium hydroxide, which expands slightly to compensate for this shrinkage. mgochem.com This makes it a critical additive for structures like dams, bridges, and tunnels that require long-term durability. mgochem.comstandardchemicals.com.au

Sulfate Resistance: In environments rich in sulfates, such as marine structures or sewage systems, concrete can deteriorate over time. MgO improves resistance to sulfate attack by reacting with sulfates to form stable compounds, thereby preventing material degradation and extending the structure's lifespan. mgochem.com

This compound Wallboard: MgO boards are a high-performance alternative to traditional materials like gypsum-based drywall, plywood, and Portland cement boards. dupont.comgtaconstruction.ca These panels are manufactured from a cementitious mixture of this compound and are used for wall and ceiling linings, sheathing, and tile backing. wikipedia.orggtaconstruction.ca

Key advantages of MgO boards include:

Superior Strength: MgO panels exhibit high flexural strength and resistance to impact and fastener withdrawal, outperforming gypsum-based products. dupont.com

Fire Resistance: The material is inherently non-combustible and can withstand high temperatures, maintaining its structural integrity in a fire. mgo-boards.com This makes it an exceptional choice for fire-rated construction. mgo-boards.com

Resistance to Elements: MgO boards are resistant to moisture, mold, and mildew, making them suitable for damp environments and preventing the degradation common with materials like gypsum. wikipedia.orgmgo-boards.com They are also dimensionally stable when exposed to moisture and will not disintegrate during freeze-thaw cycles. dupont.com

PropertyThis compound (MgO) BoardGypsum BoardOriented Strand Board (OSB) / Plywood
Fire ResistanceExcellent, non-combustible. mgo-boards.comdupont.comGood, but can succumb to high temperatures. mgo-boards.comPoor, combustible material. dupont.com
Water ResistanceHigh resistance; dimensionally stable when wet. dupont.comPoor; can degrade and disintegrate with moisture.Susceptible to swelling and delamination.
Mold/Mildew ResistanceExcellent inherent resistance. wikipedia.orgmgo-boards.comSusceptible to mold growth in damp conditions.Susceptible to mold and rot.
Structural Strength (Flexural/Shear)Very high, comparable to OSB/plywood. dupont.comdupont.comLow.High. dupont.com
Impact ResistanceHigh. dupont.comLow.Good.

Agricultural Applications Beyond Nutritional Supplementation

Enhanced Crop Resilience: Research indicates that adequate magnesium levels can bolster a plant's resistance to various environmental stresses. The use of fertilizer-grade this compound has been shown to help crops cope with harsh conditions such as drought and low temperatures. vtalc.com It also strengthens plant cell walls, which can increase resistance to common diseases and pests. vtalc.com

Advanced Nanoparticle Applications: At the nanoscale, this compound is being explored as a novel approach to significantly boost crop tolerance. Studies show that MgO nanoparticles can induce plant resistance to both abiotic stresses (like heavy metals and drought) and biotic stresses (from pathogens like fungi and bacteria). rsc.org

Development of Sustainable Technologies and Materials

This compound is becoming a foundational material in the global shift toward sustainable technology due to its eco-friendly properties and its role in enhancing green industrial processes. rboschco.com

Energy-Efficient Production: The production of magnesia for building materials is more energy-efficient than that of traditional Portland cement. Magnesite calcines at approximately 780°C, whereas the production of Portland cement requires temperatures exceeding 1,400°C. wikipedia.org This significant difference in processing temperature results in a lower environmental footprint.

Environmental Remediation: In wastewater treatment, this compound is used as a neutralizing agent to adjust the pH of acidic industrial wastewater, making it safer for disposal. standardchemicals.com.au It is also effective at adsorbing and removing heavy metals like lead and mercury, with research showing removal efficiency as high as 95%. rboschco.com

Renewable Energy and Advanced Materials: Scientists are incorporating this compound into next-generation energy solutions. As an additive in battery electrolytes for lithium-ion systems, it can boost thermal security and ionic conductivity, potentially extending battery life by up to 30%. rboschco.com In the solar energy sector, MgO is being used to create more effective solar coatings that improve light absorption. rboschco.com

Sustainable Catalysis: this compound is proving to be an effective and sustainable heterogeneous catalyst for producing biodiesel from waste cooking oil. etasr.com Studies show that MgO is not only efficient but also reusable without a significant drop in performance, offering a clear economic and environmental advantage over conventional catalysts. etasr.comresearchgate.net

Sustainable ApplicationRole of this compoundKey Research Finding/Benefit
Building MaterialsComponent in cements and wallboards.Requires significantly lower production temperatures (approx. 780°C) compared to Portland cement (>1400°C), reducing energy consumption. wikipedia.org
Wastewater TreatmentNeutralizing agent and adsorbent.Effectively neutralizes acidic wastewater and can achieve 95% removal efficiency for heavy metals like lead and mercury. rboschco.com
Biodiesel ProductionReusable heterogeneous catalyst.Efficiently catalyzes the production of biodiesel from waste cooking oil and can be reused without loss of performance. etasr.comresearchgate.net
Renewable EnergyAdditive in batteries and solar coatings.Improves thermal stability in batteries, potentially increasing lifespan by 30%, and enhances light absorption in solar coatings by 15%. rboschco.com

Future Research Directions and Unresolved Challenges in Magnesium Oxide Science

Optimization of Nanostructure Synthesis for Tailored Properties

A primary challenge in the field of magnesium oxide research lies in the precise control over the synthesis of its nanostructures to achieve desired physical and chemical properties. The morphology, size, and crystalline structure of MgO nanoparticles significantly influence their performance in various applications. mdpi.comnih.gov Future research will need to focus on refining synthesis methodologies to produce nanostructures with tailored characteristics.

Key parameters that require further optimization include reaction time, temperature, precursor concentration, and the choice of solvents and surfactants. mdpi.com For instance, studies have shown that adjusting these conditions can alter the size of MgO nanoparticles, which in turn affects their optical bandgap and dielectric constants. mdpi.comnih.gov The development of "green" synthesis routes, utilizing plant extracts or microorganisms, is a promising area that aims to create more environmentally friendly and cost-effective production methods. mdpi.com However, a significant challenge in these green methods is ensuring the purity of the extracts and achieving consistent, reproducible results. mdpi.com

Interactive Table: Synthesis Parameters and their Influence on MgO Nanoparticle Properties

Synthesis ParameterInfluence on Nanoparticle PropertiesResearch Focus
Reaction Time Affects particle size and crystallinity.Optimizing for specific size distributions.
Temperature Influences crystal growth and morphology. mdpi.comControlling phase purity and defect density.
Precursor Concentration Impacts nucleation and growth rates, affecting final particle size.Fine-tuning for monodisperse nanoparticles.
pH Can drive transformations in morphology, such as from spherical to hexagonal shapes. curtin.edu.auUnderstanding and controlling shape-directing effects.

Further research is needed to fully understand the complex interplay of these parameters and to develop robust models that can predict the final properties of the synthesized MgO nanostructures.

Development of Novel Co-Catalyst Systems and Catalytic Architectures

This compound is a well-established catalyst and catalyst support, but its full potential can be unlocked through the development of advanced co-catalyst systems and novel catalytic architectures. ias.ac.in Future research is directed towards creating synergistic effects by combining MgO with other materials to enhance catalytic activity, selectivity, and stability.

Recent advancements have shown promise in hybrid nanocatalysts, such as a 3D porous MgO framework decorated with silver nanoparticles for the activation of carbon dioxide. rsc.orgnih.gov Another innovative approach involves the development of magnesium-modified copper oxide nanosheets, which have demonstrated increased efficiency for CO2 electroreduction. rsc.org These composite materials leverage the unique properties of each component to create highly effective catalysts.

The design of hierarchical structures, such as flower-like MgO microspheres with micro-nanostructures, is another area of active investigation. ias.ac.in These architectures offer high surface area and easy recovery, making them attractive for industrial applications. ias.ac.in A significant challenge is the rational design and synthesis of these complex structures with high precision and reproducibility.

Future work in this area will likely involve:

The exploration of a wider range of metal and metal oxide combinations with MgO.

The use of computational modeling to predict and design effective co-catalyst systems.

The development of advanced characterization techniques to understand the active sites and reaction mechanisms in these complex catalytic systems.

Mechanistic Understanding of Surface Interactions and Adsorption Processes

A fundamental understanding of the interactions occurring at the surface of this compound is crucial for optimizing its performance in catalysis, adsorption, and environmental applications. The surface chemistry of MgO, particularly its interaction with molecules like water, is a complex area that requires further investigation.

Advanced computational techniques, such as Density Functional Theory (DFT), are being employed to model the adsorption and reaction of molecules on MgO surfaces. These studies are providing valuable insights into the mechanisms of surface hydration and the role of surface defects in catalytic activity. The high reactivity of MgO surfaces with water, leading to the formation of various surface species, is a key consideration for its practical applications.

Future research will need to focus on:

Developing more accurate theoretical models to describe the complex surface chemistry of MgO.

Combining computational studies with advanced experimental techniques to validate theoretical predictions.

Investigating the influence of surface modifications and doping on the adsorption properties of MgO.

A deeper understanding of these fundamental processes will enable the rational design of MgO-based materials with enhanced performance for specific applications.

Scalability and Reproducibility of Advanced Synthesis Techniques

While numerous methods have been developed for synthesizing MgO nanostructures in the laboratory, a significant hurdle remains in scaling up these processes for industrial production. azonano.com The transition from lab-scale synthesis to large-scale manufacturing often presents challenges in maintaining the desired material properties, ensuring batch-to-batch consistency, and achieving cost-effectiveness. azonano.com

Many current synthesis techniques, while effective in producing high-quality nanomaterials, may not be economically viable for mass production. azonano.com There is a pressing need for the development of scalable and reproducible synthesis methods that are also sustainable and environmentally friendly. mdpi.com Green synthesis approaches, for example, show promise but face challenges related to the consistency of raw materials and process control. mdpi.com

Key challenges in this area include:

Maintaining precise control over nanoparticle size, shape, and purity during large-scale production.

The high cost associated with some precursor materials and complex synthesis procedures.

Ensuring the long-term stability and performance of the scaled-up materials.

Future research should focus on developing continuous-flow reactors, optimizing process parameters for large-scale synthesis, and exploring alternative, low-cost starting materials. The development of robust quality control measures will also be essential to ensure the reproducibility of advanced MgO synthesis techniques.

Integration of this compound Nanomaterials into Complex Systems for Real-World Applications

The successful translation of laboratory research into real-world applications depends on the effective integration of MgO nanomaterials into more complex systems and devices. This requires a multidisciplinary approach, combining materials science with engineering, biology, and environmental science.

In the biomedical field, for example, MgO nanoparticles are being investigated for drug delivery, bioimaging, and as antimicrobial agents. mdpi.com A key challenge is to understand and control the interaction of these nanoparticles with biological systems to ensure their efficacy and safety. mdpi.com In environmental applications, MgO is used for the removal of pollutants from water and soil. ias.ac.in The development of practical and efficient systems for deploying these nanomaterials in the environment is an ongoing area of research.

Future research directions include:

The development of functional coatings and composites incorporating MgO nanoparticles to enhance the properties of existing materials.

The design of smart drug delivery systems that can target specific cells or tissues.

The creation of robust and scalable water treatment technologies based on MgO adsorbents.

Overcoming the challenges of integration will be critical for realizing the full potential of this compound nanomaterials in addressing pressing societal needs.

Long-Term Environmental Impact Assessment of Engineered this compound Materials

As the production and use of engineered this compound nanomaterials increase, a thorough assessment of their long-term environmental impact is essential. nih.govresearchgate.net While MgO is generally considered to be environmentally friendly, the unique properties of its nanoscale form warrant careful investigation into its potential ecotoxicity and environmental fate. ias.ac.innih.gov

Life Cycle Assessment (LCA) is a valuable tool for evaluating the environmental footprint of MgO nanoparticle production, from raw material extraction to end-of-life disposal. calpoly.educalpoly.edu Studies have shown that the environmental impact can vary significantly depending on the synthesis method employed. calpoly.educalpoly.edu For instance, microwave synthesis has been found to have a lower embodied energy and global warming potential compared to aqueous synthesis methods. calpoly.educalpoly.edu

Ecotoxicological studies are also crucial for understanding the potential effects of MgO nanoparticles on various organisms. Research on soil organisms has shown that the toxicity of MgO nanoparticles can be dose-dependent and may decrease over time as the material ages in the soil. nih.govbohrium.com However, there is a need for more long-term studies to fully understand the chronic effects and potential for bioaccumulation in different ecosystems. nih.gov

Key unresolved challenges include:

A lack of comprehensive data on the long-term fate and transport of MgO nanoparticles in various environmental compartments. nih.govresearchgate.net

The need for standardized protocols for assessing the ecotoxicity of nanomaterials.

Understanding the potential for nanoparticle transformation and interaction with other pollutants in the environment.

Future research should focus on conducting more realistic, long-term studies in complex environmental systems to provide the data needed for robust risk assessment and the development of safe and sustainable nanotechnologies.

Q & A

Q. How can automated workflows improve high-throughput screening of MgO-based materials?

  • Workflow Design :

Robotic Synthesis : Automate precursor mixing and calcination.

  • Reference :

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